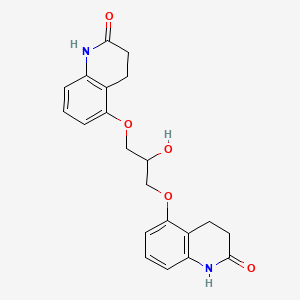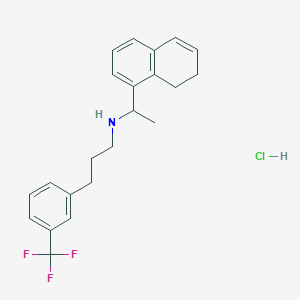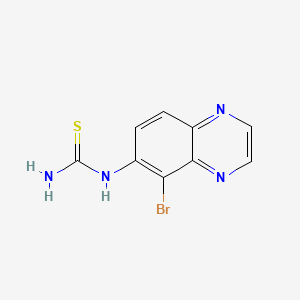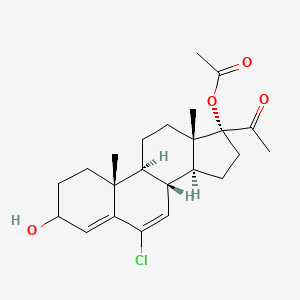
Fesoterodine Related Impurity 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fesoterodine Related Impurity 10 is also known as ®-5-Hydroxymethyl Tolterodine Methacrylate . It is an impurity of Fesoterodine Fumarate, which is an antimuscarinic agent used in the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency .
Synthesis Analysis
During the analytical method for the determination of related substances of Fesoterodine Fumarate using RP-HPLC, one unknown impurity was observed more than 0.1% level and also keeps on increasing in forced degradation study . This impurity was isolated using Preparative HPLC and its structure was elucidated using mass and NMR spectroscopy .Aplicaciones Científicas De Investigación
Stability Analysis of Fesoterodine Fumarate
A study by Kumar et al. (2020) developed a high-performance liquid chromatography (HPLC) method for quantifying degradation products and process-related impurities in fesoterodine fumarate. This method, which is specific, precise, and accurate, can be used as a routine quality control test for fesoterodine fumarate tablets. The study identified an unknown impurity (possibly related to Fesoterodine Impurity 10) during stability studies of fesoterodine fumarate tablets (Kumar, Sangeetha, & Kalyanraman, 2020).
Electrochemical Behavior and Oxidation Products of Fesoterodine
Kučerová et al. (2015) investigated the electrochemical behavior of fesoterodine using various techniques, including linear sweep and cyclic voltammetry. This research identified the main products of electrochemical oxidation and proposed a mechanism for the electrochemical oxidation of fesoterodine, which is essential for understanding its stability and transformation in various conditions (Kučerová, Skopalová, Kučera, Hrbáč, & Lemr, 2015).
Photochemistry and Photodegradation Products of Fesoterodine
Sangoi et al. (2013) focused on the photodegradation of fesoterodine, examining its kinetics and identifying photodegradation products. The study's insights into the photolability of fesoterodine under different UV light conditions contribute to a deeper understanding of its stability and potential degradation pathways, which might involve impurities related to Fesoterodine Impurity 10 (Sangoi, Todeschini, Goelzer, & Steppe, 2013).
Pharmacological Characterization
Research by Ney et al. (2008) explored the pharmacology of fesoterodine and its active metabolite against human muscarinic receptor subtypes. This type of study is crucial for understanding the drug's mechanism of action and potential interactions, including those involving impurities (Ney, Pandita, Newgreen, Breidenbach, Stöhr, & Andersson, 2008).
Propiedades
Número CAS |
1390644-37-7 |
|---|---|
Nombre del producto |
Fesoterodine Related Impurity 10 |
Fórmula molecular |
C26H35NO3 |
Peso molecular |
409.57 |
Apariencia |
Solid powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(R)-5-Hydroxymethyl Tolterodine Methacrylate; 2-Methyl-2-propenoic Acid 2-[(1R)-3-[bis(1-Methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)





![Benzyl[(R)-1-(1-naphthyl)ethyl]amine](/img/structure/B601904.png)


![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)

